molecular formula C16H24N2O3 B15252643 tert-butyl N-[3-(piperidin-4-yloxy)phenyl]carbamate

tert-butyl N-[3-(piperidin-4-yloxy)phenyl]carbamate

Cat. No.: B15252643
M. Wt: 292.37 g/mol
InChI Key: AXPLALRFOUTGMN-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-(piperidin-4-yloxy)phenyl]carbamate is a carbamate-protected piperidine derivative widely used in medicinal chemistry as a synthetic intermediate. Its structure features a tert-butyloxycarbonyl (Boc) group attached to a phenyl ring substituted with a piperidin-4-yloxy moiety. This compound serves as a precursor for drug candidates targeting kinases, GPCRs, and neurodegenerative disease pathways due to its ability to modulate steric and electronic properties in bioactive molecules .

Properties

Molecular Formula

C16H24N2O3

Molecular Weight

292.37 g/mol

IUPAC Name

tert-butyl N-(3-piperidin-4-yloxyphenyl)carbamate

InChI

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-12-5-4-6-14(11-12)20-13-7-9-17-10-8-13/h4-6,11,13,17H,7-10H2,1-3H3,(H,18,19)

InChI Key

AXPLALRFOUTGMN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC=C1)OC2CCNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(piperidin-4-yloxy)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-(piperidin-4-yloxy)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[3-(piperidin-4-yloxy)phenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines or thiols; reactions are often conducted in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding oxidized products such as alcohols or ketones.

    Reduction: Formation of reduced products such as amines.

    Substitution: Formation of substituted carbamates or other derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[3-(piperidin-4-yloxy)phenyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals.

Biology: The compound is utilized in biological research to study enzyme interactions and receptor binding. It is often used in assays to investigate the activity of specific enzymes or receptors.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is studied for its effects on various biological pathways and its potential use in drug development.

Industry: The compound finds applications in the industrial sector as an intermediate in the production of specialty chemicals. It is also used in the formulation of certain coatings and polymers.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(piperidin-4-yloxy)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl N-[3-(piperidin-4-yloxy)phenyl]carbamate can be contextualized by comparing it with related tert-butyl carbamate derivatives. Key differences arise in substituent groups, stereochemistry, synthetic routes, and physicochemical properties.

Structural Analogues with Varying Substituents
Compound Name Substituent Modifications Key Properties Reference
tert-Butyl (3-((2-Chloro-5-(2-hydroxypropan-2-yl)pyrimidin-4-yl)amino)phenyl)carbamate (17a) Chloropyrimidinyl and hydroxypropan-2-yl groups on phenyl ring Synthesized via Grignard reaction (THF, methylmagnesium bromide); purified by silica chromatography .
tert-Butyl (3-Methoxy-4-(4-methylthiazol-5-yl)benzyl)carbamate (42g) Methoxy and methylthiazolyl groups on benzyl ring White solid, 16% yield; synthesized via General Procedure B .
tert-Butyl N-[4-(piperidin-4-yl)phenyl]carbamate Piperidin-4-yl group directly attached to phenyl ring (no ether linkage) Molecular weight 198.27; CAS 1378254-91-1 .
tert-Butyl N-[(3R,4R)-4-hydroxypiperidin-3-yl]carbamate Stereospecific hydroxy group on piperidine ring (trans configuration) CAS 1052713-47-9; used in chiral synthesis .

Key Observations :

  • Positional Isomerism: The presence of a piperidin-4-yloxy group in the target compound (vs.
  • Substituent Effects : Electron-withdrawing groups (e.g., chloro in 17a ) reduce solubility in polar solvents, whereas methoxy and thiazolyl groups (e.g., 42g ) improve lipophilicity and bioavailability.
  • Stereochemical Impact: Stereoisomers like the trans-4-hydroxypiperidinyl derivative exhibit distinct binding affinities in enzyme assays compared to non-hydroxylated analogues.
Physicochemical and Analytical Data
Property This compound tert-Butyl (3-Methoxy-4-(4-methylthiazol-5-yl)benzyl)carbamate (42g) tert-Butyl N-[(3R,4R)-4-hydroxypiperidin-3-yl]carbamate
Molecular Weight ~307.37 (estimated) 364.43 216.28
Purity (HPLC) Not explicitly reported Not reported Not reported
Retention Time Not explicitly reported Not reported Not reported
Yield Varies by synthesis route 16% Not reported

Notes:

  • Limited HPLC data for the target compound are available in the provided evidence, but analogues like 16c–16e () show purities >95% with retention times of 9–12 minutes .
  • Yields for tert-butyl carbamates range widely (16–77%) depending on steric hindrance and reaction optimization .

Biological Activity

Tert-butyl N-[3-(piperidin-4-yloxy)phenyl]carbamate is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to explore its biological activity, synthesis, and relevant case studies, supported by detailed research findings.

Chemical Structure and Properties

The compound features a tert-butyl group , a piperidinyl moiety , and an ether linkage , which contribute to its unique chemical properties. The molecular formula is C17H23N5O4C_{17}H_{23}N_{5}O_{4} with a molecular weight of approximately 393.15 g/mol . This structure positions the compound as a candidate for various biological applications.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the carbamate functional group through reactions with piperidine derivatives. The synthetic versatility of carbamates allows for modifications that can enhance biological activity .

Biological Activity

Research indicates that compounds containing piperidine derivatives, like this compound, exhibit various biological activities, including:

  • Antitumor Activity : Some studies have shown that piperidine derivatives can inhibit specific kinases involved in tumor growth .
  • Neuroprotective Effects : The compound has been evaluated for its ability to protect neuronal cells against oxidative stress and amyloid beta-induced toxicity, suggesting potential applications in neurodegenerative diseases .
  • Inhibition of Enzymatic Activity : It has been noted for its role as an inhibitor of enzymes such as acetylcholinesterase and β-secretase, which are relevant in Alzheimer's disease .

Case Studies and Research Findings

  • Neuroprotection Against Amyloid Beta : In vitro studies demonstrated that this compound can prevent astrocyte cell death induced by amyloid beta (Aβ) 1-42. When treated with the compound, cell viability improved significantly compared to controls .
    Treatment TypeCell Viability (%)
    Control43.78 ± 7.17
    Aβ 1-42 + Compound62.98 ± 4.92
  • Oxidative Stress Reduction : In a scopolamine-induced oxidative stress model, the compound reduced malondialdehyde (MDA) levels, indicating a decrease in lipid peroxidation and oxidative damage .
    TreatmentMDA Levels (µM)
    Scopolamine ControlIncreased
    Scopolamine + CompoundDecreased
  • Kinase Inhibition : Similar compounds have shown inhibitory activity against mutant forms of protein tyrosine kinases, suggesting that this compound may also exhibit such properties .

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